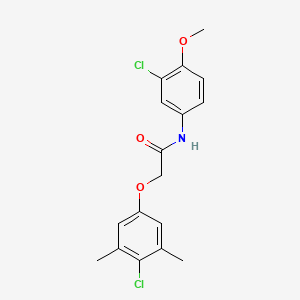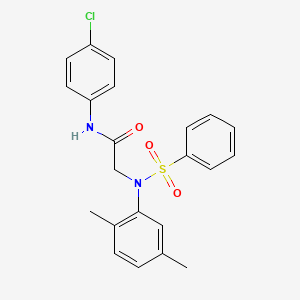![molecular formula C18H17N3O3 B6056914 8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)
8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and industry. This compound belongs to the class of chromene derivatives and has been synthesized using various methods, which will be discussed in The aim of this paper is to provide an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide.
Mecanismo De Acción
The mechanism of action of 8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is not yet fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide may have several biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential as a multi-targeted agent. This means that it may have the ability to target multiple pathways and enzymes that are involved in various diseases, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide. Some of the most promising directions include further studies on its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved solubility and efficacy. Additionally, this compound may be studied for its potential use in other areas such as agriculture and industry.
Métodos De Síntesis
The synthesis of 8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 3-formylchromone with allylamine and 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in various areas of scientific research. Some of the most promising applications include its use as a potential anti-inflammatory, anti-cancer, and anti-microbial agent. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-5-13-6-4-7-14-8-15(18(23)24-16(13)14)17(22)19-9-12-10-20-21(2)11-12/h3-4,6-8,10-11H,1,5,9H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBELOIVCOQXEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6056841.png)
![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide](/img/structure/B6056859.png)

![1-cyclohexyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6056870.png)

![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)
![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)

![1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione](/img/structure/B6056906.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6056917.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B6056922.png)